2-Fluoro-4-methoxyphenol
Overview
Description
Synthesis Analysis
2-Fluoro-4-methoxyphenol and its analogs are synthesized through various chemical reactions, including treatment with sodium methoxide, Claisen–Schmidt condensation reactions, and Pechmann reactions under mild conditions. These methods result in the formation of the desired compound by introducing fluorine and methoxy groups at specific positions on the benzene ring, showcasing the versatility of synthetic approaches for halogenated phenols (Xu Liang, 2009) (Huanmei Guo, 2009).
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methoxyphenol and its derivatives has been studied using crystallography, spectroscopy, and DFT calculations. These studies reveal the spatial arrangement of atoms, the presence of intermolecular hydrogen bonds, and the stability of the molecular structure in the solid state. The dihedral angles between rings and the role of non-classical hydrogen bonds in stabilizing the structure are of particular interest (C. Alaşalvar et al., 2015).
Chemical Reactions and Properties
2-Fluoro-4-methoxyphenol undergoes various chemical reactions, including oxidation and nucleophilic substitution, which significantly affect its chemical properties. The presence of fluorine and methoxy groups influences the reactivity of the compound, making it a valuable intermediate in organic synthesis. The synthesis and reactions of related compounds provide insight into the mechanisms and potential applications of 2-Fluoro-4-methoxyphenol (P. Chakraborty & M. Kilbourn, 1991).
Physical Properties Analysis
The physical properties of 2-Fluoro-4-methoxyphenol, such as melting point, solubility, and phase behavior, are influenced by its molecular structure. Studies on methoxyphenols and dimethoxybenzenes reveal the effects of substituent positioning on physical properties like vapor pressure, fusion enthalpies, and solubility in various solvents. These properties are crucial for understanding the behavior of 2-Fluoro-4-methoxyphenol in different chemical environments (M. Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-Fluoro-4-methoxyphenol, including reactivity, stability, and interaction with other molecules, are central to its applications in synthesis and material science. The study of its oxidation, its role as an intermediate in the synthesis of complex molecules, and its interaction with biological molecules, illustrates the compound's versatility and potential for innovation in chemical research (A. C. de Almeida et al., 2011).
Scientific Research Applications
Field
Chemistry, specifically organic synthesis .
Application
Phenol derivatives like 2-Fluoro-4-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
Method
Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
Results
Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Use in the Production of Plastics, Adhesives, and Coatings
Field
Application
m-Aryloxy phenols, a category that includes 2-Fluoro-4-methoxyphenol, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Method
These compounds are incorporated into the materials during the production process to enhance their properties .
Results
The addition of m-aryloxy phenols to these materials improves their thermal stability and flame resistance .
Use in Proteomics Research
Field
Application
2-Fluoro-4-methoxyphenol is a specialty product used for proteomics research applications .
Method
The specific methods of application in proteomics research are not detailed in the source .
Results
The outcomes of its use in proteomics research are not specified in the source .
Synthesis of 4-Halo-Masked o-Benzoquinones (MOBs)
Field
Chemistry, specifically organic synthesis .
Application
2-Fluoro-4-methoxyphenol may be used in the synthesis of 4-halo-masked o-benzoquinones (MOBs) .
Method
The specific methods of application in the synthesis of 4-halo-masked o-benzoquinones (MOBs) are not detailed in the source .
Results
The outcomes of its use in the synthesis of 4-halo-masked o-benzoquinones (MOBs) are not specified in the source .
Synthesis of Fluorinated Masked o-Benzoquinone
Field
Chemistry, specifically organic synthesis .
Application
2-Fluoro-4-methoxyphenol may be used in the synthesis of fluorinated masked o-benzoquinone .
Method
The specific methods of application in the synthesis of fluorinated masked o-benzoquinone are not detailed in the source .
Results
The outcomes of its use in the synthesis of fluorinated masked o-benzoquinone are not specified in the source .
Synthesis of Poly (4-Fluoro-2-Methoxyphenol)
Field
Application
2-Fluoro-4-methoxyphenol may be used in the synthesis of poly (4-fluoro-2-methoxyphenol) .
Method
The specific methods of application in the synthesis of poly (4-fluoro-2-methoxyphenol) are not detailed in the source .
Results
The outcomes of its use in the synthesis of poly (4-fluoro-2-methoxyphenol) are not specified in the source .
Synthesis of 4-Halo-Masked o-Benzoquinones (MOBs)
Field
Chemistry, specifically organic synthesis .
Application
2-Fluoro-4-methoxyphenol may be used in the synthesis of 4-halo-masked o-benzoquinones (MOBs) .
Method
The specific methods of application in the synthesis of 4-halo-masked o-benzoquinones (MOBs) are not detailed in the source .
Results
The outcomes of its use in the synthesis of 4-halo-masked o-benzoquinones (MOBs) are not specified in the source .
Synthesis of Fluorinated Masked o-Benzoquinone
Field
Chemistry, specifically organic synthesis .
Application
2-Fluoro-4-methoxyphenol may be used in the synthesis of fluorinated masked o-benzoquinone .
Method
The specific methods of application in the synthesis of fluorinated masked o-benzoquinone are not detailed in the source .
Results
The outcomes of its use in the synthesis of fluorinated masked o-benzoquinone are not specified in the source .
Synthesis of Poly (4-Fluoro-2-Methoxyphenol)
Field
Application
2-Fluoro-4-methoxyphenol may be used in the synthesis of poly (4-fluoro-2-methoxyphenol) .
Method
The specific methods of application in the synthesis of poly (4-fluoro-2-methoxyphenol) are not detailed in the source .
Results
The outcomes of its use in the synthesis of poly (4-fluoro-2-methoxyphenol) are not specified in the source .
Safety And Hazards
2-Fluoro-4-methoxyphenol is classified as a skin irritant (H315) and an eye irritant (H319) . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .
Relevant Papers One relevant paper discusses the design, synthesis, and antioxidant activity of compounds containing the 2-methoxyphenol moiety core structure . While this paper does not specifically mention 2-Fluoro-4-methoxyphenol, the findings could potentially be applicable due to the structural similarities between these compounds.
properties
IUPAC Name |
2-fluoro-4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJHBXCQIOVMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379098 | |
Record name | 2-Fluoro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-methoxyphenol | |
CAS RN |
167683-93-4 | |
Record name | 2-Fluoro-4-methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167683-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.